molecular formula C20H21N3O4S B2519348 4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 946340-69-8

4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2519348
CAS No.: 946340-69-8
M. Wt: 399.47
InChI Key: BGLRMOQNIWHPKX-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 5-aryl-isoxazole methyl group and a dimethylsulfamoyl substituent. With a molecular formula of C22H23N3O5S and a molecular weight of 441.5 g/mol , this compound is designed as a high-quality building block and investigational agent for chemical biology and drug discovery research. Compounds incorporating isoxazole and benzamide scaffolds are of significant interest in medicinal chemistry. Research on structurally similar molecules indicates potential bioactivity in areas such as enzyme modulation. For instance, some isoxazole-containing compounds have been investigated as activators of nicotinamide phosphoribosyltransferase (NAMPT) , while other research explores related benzamide-sulfonamide structures for their role in cancer research, particularly in the context of serotonin receptor pathways . The specific mechanism of action for this compound is a subject for ongoing research, but its structure suggests potential as a tool compound for probing biological pathways involving these targets. This product is supplied as a solid and is characterized to ensure identity and purity. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle the material appropriately, referring to the provided safety data sheet.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-14-4-6-15(7-5-14)19-12-17(22-27-19)13-21-20(24)16-8-10-18(11-9-16)28(25,26)23(2)3/h4-12H,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLRMOQNIWHPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • Molecular Weight : 314.38 g/mol
  • Functional Groups : Sulfamoyl, isoxazole, and benzamide moieties.

The presence of these functional groups suggests potential interactions with biological macromolecules, making it a candidate for drug development.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, in vitro assays demonstrated that it could induce apoptosis in cancer cell lines by activating p53 pathways, similar to known inhibitors like nutlin-3 . The compound's binding affinity to MDM2 (a key regulator of p53) enhances its therapeutic potential against tumors with wild-type p53.

Antimicrobial Activity

The compound has shown promising results in antimicrobial screening against various pathogens. It was particularly effective against Bacillus subtilis, demonstrating selective toxicity and potential as an antibacterial agent .

Case Studies

  • Cancer Cell Line Studies : In a study examining the effects of the compound on different cancer cell lines, it was found that it exhibited significant cytotoxicity with IC50 values ranging from 0.3 to 1.2 µM across various types of cancer cells .
  • Antibacterial Screening : Another study reported that derivatives of this compound demonstrated enhanced antibacterial activity when modified with halogen substituents, indicating a structure-activity relationship that could be exploited for drug development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameBiological ActivityIC50 (µM)Notes
Compound AAnticancer0.5Similar mechanism via MDM2 inhibition
Compound BAntibacterial2.0Less selective than the target compound
Compound CAntifungal1.0Different mechanism involving cell wall synthesis

This table illustrates the competitive landscape of compounds with similar structures and their respective biological activities.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves the reaction of isoxazole derivatives with appropriate sulfonamide moieties. The characterization of synthesized compounds is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structure and purity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives containing the isoxazole ring have shown significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Screening

A study evaluated a series of isoxazole derivatives for their antibacterial activity against common pathogens. The results indicated that certain modifications to the isoxazole structure enhanced antibacterial potency, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin and ciprofloxacin .

CompoundMIC (µg/mL)Bacterial Strain
A2S. aureus
B4E. coli
C8Pseudomonas aeruginosa

Anticancer Potential

The anticancer activity of sulfonamide derivatives has been a focal point in recent research. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies on human cancer cell lines such as HCT-116 and MCF-7 revealed that certain derivatives exhibited IC50 values below 100 µM, indicating potent anticancer activity. The mechanism of action often involves apoptosis induction through mitochondrial pathways .

Cell LineCompoundIC50 (µM)
HCT-116D50
MCF-7E70
HeLaF90

Mechanistic Insights

The mechanisms underlying the antibacterial and anticancer activities of this compound involve interactions with key biological targets. For instance, the presence of the isoxazole moiety may facilitate binding to bacterial enzymes or cancer cell receptors, disrupting essential cellular functions.

Biochemical Pathways

  • Antibacterial Mechanism : Compounds may inhibit bacterial DNA gyrase or other critical enzymes involved in replication.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial dysfunction and activation of caspases has been observed in treated cancer cells.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural analogs and their molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Source
4-(N,N-Dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide (Target) C₂₁H₂₂N₃O₄S 412.48 (calc.) -SO₂N(CH₃)₂; 5-(p-tolyl)isoxazole Theoretical
N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide C₂₁H₂₀FN₃O₅S 445.5 -SO₂-morpholine; 5-(4-fluorophenyl)isoxazole
3-Ethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide C₁₉H₁₉N₃O₅S 401.44 Ethoxybenzamide; 5-methylisoxazole sulfonamide
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) C₂₅H₂₃N₃O₅S 493.54 -SO₂N(CH₃)Benzyl; 1,3,4-oxadiazole with 4-methoxybenzyl

Key Observations:

  • Heterocyclic Core: The target compound’s isoxazole ring contrasts with oxadiazole in LMM5 .
  • Sulfamoyl Modifications: The dimethylsulfamoyl group in the target differs from morpholinosulfonyl () or simple sulfonamides (), impacting solubility and hydrogen-bonding capacity.
  • Aromatic Substituents: The p-tolyl group in the target may enhance membrane permeability compared to fluorophenyl () or methoxy groups (LMM5) due to increased hydrophobicity.

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